molecular formula C7H4ClF3N2 B2444640 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride CAS No. 2253644-47-0

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride

Cat. No.: B2444640
CAS No.: 2253644-47-0
M. Wt: 208.57
InChI Key: BVLVPAPJFUADHT-AWNIVKPZSA-N
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Description

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride is a fluorinated organic compound that has garnered significant interest in the fields of organic synthesis, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various trifluoromethyl-containing compounds and N-heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with pyridine derivatives under controlled conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted N-heterocycles, arylated compounds, and various functionalized organic molecules .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the molecule, making it highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride is unique due to its combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties. This combination makes it particularly useful in the synthesis of trifluoromethyl-substituted N-heterocycles and other complex organic molecules .

Properties

IUPAC Name

2,2,2-trifluoro-N-pyridin-3-ylethanimidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2/c8-6(7(9,10)11)13-5-2-1-3-12-4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVPAPJFUADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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